1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Beschreibung
1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound characterized by a pyrazole ring fused to a quinoline core. Key structural features include:
- Position 1: A 2-ethylphenyl group, which enhances lipophilicity and influences receptor binding.
- Position 3: A phenyl group contributing to π-π stacking interactions.
- Position 8: A methoxy substituent, which may improve solubility and modulate electronic effects.
This compound belongs to the pyrazolo[4,3-c]quinoline class, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) modulation .
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-3-17-9-7-8-12-23(17)28-25-20-15-19(29-2)13-14-22(20)26-16-21(25)24(27-28)18-10-5-4-6-11-18/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUBSJJVOYPCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, known for its diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, synthesis methods, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is with a molecular weight of approximately 393.5 g/mol. The compound features a pyrazole ring fused with a quinoline moiety, which is significant in medicinal chemistry due to its various biological activities .
Biological Activity
The biological activities of this compound have been studied extensively, revealing several key areas of efficacy:
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. For example, studies have shown that related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The antimicrobial activity can be quantified through methods such as the zone of inhibition test against pathogens like E. coli and S. aureus .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 20 |
| 10c | P. mirabilis | 18 |
Anti-inflammatory Effects
1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been noted for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases .
Anticancer Potential
The compound has shown promising results in various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation. The IC50 values for cancer cell lines like HCT116 and MCF7 are notably low, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HCT116 | 19.70 | 18.71 (Etoposide) |
| MCF7 | 20.50 | 19.00 (Doxorubicin) |
The mechanism of action for this compound likely involves multiple pathways:
- Interaction with Enzymes : It may inhibit specific enzymes that are crucial for bacterial survival and proliferation.
- Modulation of Signaling Pathways : The compound can modulate pathways related to inflammation and apoptosis, enhancing its therapeutic effects against cancer and inflammatory diseases .
Synthesis Methods
The synthesis of 1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been achieved through various chemical reactions involving starting materials such as hydrazine derivatives and substituted quinolines. The synthesis often requires careful control of reaction conditions to optimize yield and purity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazoloquinoline derivatives:
- A study highlighted the synthesis of new derivatives that exhibited enhanced antimicrobial activity compared to traditional antibiotics.
- Another research effort demonstrated the anticancer effects in vitro, showcasing the potential for developing novel cancer therapies based on this scaffold.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits several biological activities:
- Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . In vitro studies utilizing the MTT assay demonstrated significant cytotoxic effects, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among pyrazoloquinolines. This could be attributed to its ability to inhibit specific pathways involved in inflammation .
- Antibacterial Activity : Some derivatives of pyrazoloquinolines have shown antibacterial efficacy against strains such as Escherichia coli and Bacillus subtilis, indicating that modifications to the structure can enhance this activity .
Case Studies
Several studies highlight the applications and efficacy of 1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline:
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Anti-Inflammatory Analogs and Their Properties
Structural Insights :
- Position 4 Modifications: Derivatives like 2i and 2m exhibit potent NO inhibition due to hydrogen-bonding interactions with amino or carboxyl groups . The absence of a substituent at position 4 in the target compound may reduce binding affinity but improve metabolic stability.
- Methoxy vs. Ethoxy : The 8-methoxy group in the target compound likely enhances solubility compared to ELND006’s 8-ethoxy group, which may improve metabolic stability but reduce CNS penetration .
Pharmacokinetic and Electronic Properties
- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in ELND006 increases HOMO/LUMO energy levels, enhancing metabolic stability and selectivity for gamma-secretase over Notch signaling .
- Amino Groups: 3,4-Diamino derivatives (e.g., compound 11 in ) show unique bioactivity profiles due to increased hydrogen-bonding capacity, though synthesis challenges limit their development .
Q & A
Q. What are the optimal synthetic routes for 1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
- Step 2 : Cyclization using catalysts like POCl₃ or polyphosphoric acid to form the pyrazoloquinoline core .
- Step 3 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce methoxy and ethylphenyl groups .
Key factors : - Temperature control (<100°C) prevents decomposition of intermediates.
- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and product solubility.
- Yields range from 45–70% after purification via column chromatography or recrystallization .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : Resolves bond lengths and angles (e.g., orthorhombic crystal system with space group P2₁2₁2₁) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm methoxy groups; aromatic protons appear as multiplet signals (δ 6.5–8.0 ppm) .
- ¹³C NMR : Signals near δ 160 ppm indicate quinoline carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 373–426) validate molecular weight .
Q. What are the primary biological targets of pyrazoloquinoline derivatives, and how does this compound compare?
Pyrazoloquinolines often target:
- Enzymes : Cyclooxygenase-2 (COX-2) inhibition via halogen-substituted aryl groups .
- Receptors : G-protein-coupled receptors (GPCRs) modulated by the quinoline core .
This compound’s 2-ethylphenyl and methoxy substituents enhance lipophilicity, potentially improving membrane permeability compared to analogs with methyl or halogen groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazoloquinoline analogs?
- Case study : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from:
- Assay variability : Cell-free vs. cell-based assays (e.g., differential protein binding).
- Substituent effects : Methoxy groups at position 8 enhance solubility but may reduce target affinity compared to halogens .
- Methodological recommendations :
- Use standardized assays (e.g., recombinant enzyme inhibition with fluorescence detection).
- Perform molecular docking to correlate substituent effects with binding energy .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipinski’s Rule of Five : The compound’s molecular weight (~390–426 g/mol) and logP (~3.5–4.2) suggest moderate bioavailability .
- Derivatization :
- Prodrug design : Esterification of the methoxy group improves water solubility .
- PEGylation : Enhances plasma half-life but may reduce blood-brain barrier penetration .
- In vitro ADME profiling :
- Microsomal stability assays (human liver microsomes) predict metabolic degradation pathways .
Q. How do crystal packing interactions influence the compound’s solid-state stability?
- X-ray analysis : The orthorhombic crystal system (P2₁2₁2₁) shows intermolecular π-π stacking between quinoline rings (3.5–4.0 Å spacing) and C-H···O hydrogen bonds involving methoxy groups .
- Stability implications :
- Tight packing reduces hygroscopicity, improving shelf life.
- Thermal gravimetric analysis (TGA) reveals decomposition >200°C, suitable for storage at room temperature .
Q. What computational methods are effective for predicting SAR in pyrazoloquinoline derivatives?
- QSAR models : Use descriptors like Hammett constants (σ) for substituent electronic effects .
- Molecular dynamics (MD) simulations :
- Simulate binding to COX-2 over 100 ns to identify stable conformations .
- Free energy perturbation (FEP) quantifies substituent contributions to binding affinity .
- Tools : Schrödinger Suite, AutoDock Vina, and Gaussian for DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
